molecular formula C₉H₁₀D₆O₄ B1158333 Dipropyl-malonic-d6 Acid

Dipropyl-malonic-d6 Acid

Cat. No.: B1158333
M. Wt: 194.26
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Malonic Acid Derivatives

The development of malonic acid derivatives traces back to 1858 when French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid. This groundbreaking work established the foundation for an entire class of dicarboxylic acid compounds that would prove essential in organic synthesis. Following Dessaignes' initial discovery, Hermann Kolbe and Hugo Müller independently developed synthetic methods for producing malonic acid from propionic acid in 1864, leading to significant priority disputes that highlighted the compound's emerging importance. The classical preparation methods that evolved from these early investigations involved the conversion of chloroacetic acid through sodium carbonate to generate sodium salt, followed by reaction with sodium cyanide via nucleophilic substitution to provide cyanoacetic acid derivatives.

The industrial significance of malonic acid derivatives became apparent by the early 20th century, with production methods shifting toward hydrolysis of dimethyl malonate or diethyl malonate for commercial applications. The discovery that malonic acid occurs naturally in many fruits and vegetables, particularly citrus fruits produced through organic farming methods, added another dimension to the compound's relevance. By 2004, annual global production of malonic acid and related diesters exceeded 20,000 metric tons, demonstrating the substantial commercial interest in these compounds. The United States Department of Energy recognition of malonic acid as one of the top 30 chemicals for biomass production further emphasized the strategic importance of malonic acid derivatives in sustainable chemistry initiatives.

The evolution from simple malonic acid to complex derivatives like dipropylmalonic acid represented a natural progression in synthetic methodology. Dipropylmalonic acid, with the molecular formula C₉H₁₆O₄ and molecular weight of 188.22, emerged as an important intermediate in pharmaceutical synthesis, particularly for anti-epileptic drugs. The compound's melting point of 154-156°C and crystalline form made it suitable for various synthetic applications. The synthesis of dipropylmalonic acid through hydrolysis of diethyl dipropyl malonate with potassium hydroxide solution in ethanol represented a significant advancement in preparative methodology.

Significance of Deuterated Compounds in Chemical Research

Deuterated compounds have revolutionized chemical research by providing powerful tools for investigating reaction mechanisms, pharmacokinetic properties, and molecular structures. The incorporation of deuterium atoms, which contain one proton, one electron, and one neutron, effectively doubles the mass of the isotope while maintaining chemical similarity to hydrogen-containing analogues. This isotopic substitution creates compounds with identical chemical properties but altered spectroscopic characteristics that enable sophisticated analytical investigations. The kinetic isotope effect associated with deuterium incorporation often results in significantly lower rates of metabolism and extended half-lives in biological systems.

The applications of deuteration reactions extend across multiple research domains, including mechanistic studies where deuterium-labeled compounds provide pathways for tracking reaction steps and unraveling transformation details. In pharmaceutical research, deuterium-labeled molecules enable precise investigation of metabolism, absorption, distribution, and elimination processes, contributing to drug discovery and development. Mass spectrometry applications benefit from deuterium-labeled compounds serving as internal standards, increasing measurement accuracy and reliability while providing precise identification and quantification of target compounds. Nuclear magnetic resonance spectroscopy utilizes deuterium-labeled molecules extensively for structural determination, offering valuable information about molecular architecture.

The synthesis of deuterated compounds has evolved from conventional methods utilizing deuterium gas as the deuterium source to more sophisticated approaches involving catalytic hydrogen-deuterium exchange reactions. Modern continuous flow systems have made deuteration processes more efficient and accessible, eliminating many of the drawbacks associated with traditional high-pressure methods. The development of stable isotope labeling techniques has expanded the utility of deuterated compounds beyond simple mechanistic studies to include metabolic pathway analysis and cellular biology investigations. Stable isotopes such as deuterium can be produced into various forms including nuclear magnetic resonance solvents, amino acids, nucleic acids, lipids, and common metabolites.

The pharmaceutical industry has increasingly recognized the value of deuterated drugs, with multiple compounds reaching clinical development stages. Examples include deutetrabenazine for Huntington chorea and tardive dyskinesia, donafenib for hepatocellular carcinoma, and deucravacitinib for psoriasis and autoimmune diseases. These developments demonstrate the practical applications of deuteration in improving drug properties through reduced metabolism at vulnerable molecular sites. The success of deuterated pharmaceuticals has validated the strategic importance of deuterium incorporation in medicinal chemistry.

Nomenclature and Classification of Dipropyl-malonic-d6 Acid

This compound represents a systematically deuterated derivative of dipropylmalonic acid, characterized by the incorporation of six deuterium atoms into the molecular structure. The compound's molecular formula C₉H₁₀D₆O₄ indicates the presence of nine carbon atoms, ten hydrogen atoms, six deuterium atoms, and four oxygen atoms, resulting in a molecular weight of 194.26. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as a deuterated derivative of 2,2-dipropylpropanedioic acid. Alternative nomenclature includes propanedioic acid, 2,2-dipropyl-, deuterated form, reflecting the structural relationship to the parent malonic acid framework.

The classification of this compound places it within the broader category of deuterated dicarboxylic acids, specifically as a member of the malonic acid derivative family. The compound's structural features include a central malonic acid core with two propyl chains attached to the alpha-carbon position. The strategic placement of six deuterium atoms, typically positioned on the propyl chains, creates a compound with enhanced analytical capabilities while maintaining the fundamental chemical reactivity of the parent structure. The deuteration pattern provides opportunities for sophisticated isotopic labeling studies and mechanistic investigations.

Table 1: Nomenclature and Structural Data for this compound

Property Value/Description
International Union of Pure and Applied Chemistry Name 2,2-Dipropylpropanedioic acid-d6
Molecular Formula C₉H₁₀D₆O₄
Molecular Weight 194.26
Chemical Abstracts Service Number Not specifically assigned
Alternative Names This compound, Deuterated dipropylmalonic acid
Structural Classification Deuterated dicarboxylic acid derivative
Isotopic Designation Six deuterium atoms incorporated
Parent Compound Dipropylmalonic acid

The chemical classification system places this compound within the isotopically labeled organic compounds category, specifically under deuterated carboxylic acids. The compound's dual carboxylic acid functionality maintains the characteristic properties of malonic acid derivatives, including the ability to undergo decarboxylation reactions and serve as synthetic intermediates. The incorporation of deuterium atoms enhances the compound's utility for isotopic labeling applications while preserving its fundamental chemical behavior.

Position of this compound in Organic Chemistry

This compound occupies a unique position within organic chemistry as both a specialized research tool and a synthetic intermediate combining traditional malonic acid chemistry with modern isotopic labeling methodology. The compound's structural relationship to malonic acid derivatives places it within the broader context of dicarboxylic acid chemistry, where these compounds serve as versatile building blocks for heterocyclic synthesis and pharmaceutical development. The malonic acid framework has established applications in cyclocondensation reactions with dinucleophiles to afford five-, six-, and seven-membered ring systems, creating various malonyl heterocycles with significant synthetic utility.

The incorporation of deuterium atoms into the dipropylmalonic acid structure enhances its value for mechanistic studies and pharmaceutical research applications. Modern organic chemistry increasingly relies on isotopic labeling techniques to investigate reaction pathways, understand metabolic processes, and develop improved pharmaceutical compounds. The strategic positioning of deuterium atoms in this compound enables researchers to track molecular transformations and study reaction mechanisms with unprecedented precision. The compound's compatibility with standard organic synthesis methods ensures its integration into established synthetic sequences while providing enhanced analytical capabilities.

Table 2: Position of this compound in Chemical Classification Systems

Classification Category Position/Description
Chemical Family Deuterated dicarboxylic acids
Functional Group Class Malonic acid derivatives
Synthetic Application Isotopic labeling and mechanistic studies
Research Domain Pharmaceutical intermediates and analytical chemistry
Structural Relationship Deuterated analogue of dipropylmalonic acid
Analytical Utility Internal standard for mass spectrometry
Mechanistic Studies Reaction pathway investigation
Pharmaceutical Relevance Drug metabolism studies

The synthetic applications of this compound extend beyond simple isotopic labeling to include its use as an intermediate in the preparation of deuterated pharmaceuticals and research compounds. The compound's structural similarity to biologically active molecules makes it valuable for pharmacokinetic studies and drug development programs. The incorporation of deuterium atoms can potentially alter metabolic pathways and extend drug half-lives, contributing to improved therapeutic profiles. The compound's position in organic chemistry reflects the growing importance of isotopic labeling in modern synthetic methodology and pharmaceutical research.

The relationship between this compound and established malonic acid chemistry demonstrates the evolution of synthetic methodology to incorporate sophisticated isotopic techniques. Traditional malonic ester synthesis, which involves alkylation of diethyl malonate followed by hydrolysis and decarboxylation, can be adapted to incorporate deuterated substrates and reagents. The resulting deuterated products provide enhanced analytical capabilities while maintaining the fundamental synthetic utility of malonic acid derivatives. This integration of classical synthetic methods with modern isotopic labeling represents a significant advancement in organic chemistry methodology.

Properties

Molecular Formula

C₉H₁₀D₆O₄

Molecular Weight

194.26

Synonyms

2,2-Di-n-propylmalonic-d6 Acid;  2,2’-Dipropylmalonic-d6 Acid;  4,4-Heptanedicarboxylic-d6 Acid;  Dipropylmalonic-d6 Acid;  NSC 62680-d6

Origin of Product

United States

Q & A

What are the key considerations for synthesizing Dipropyl-malonic-d6 Acid with high isotopic purity?

Basic Research Question
Synthesis of deuterated compounds like this compound requires precise control over reaction conditions to ensure isotopic integrity. Key steps include:

  • Deuterium Source Selection : Use of deuterated propanol (d7-propanol) during esterification to replace hydrogen atoms in the propyl groups.
  • Reaction Optimization : Maintaining anhydrous conditions and controlled temperatures to minimize proton exchange, which could dilute isotopic purity.
  • Purification : Chromatographic techniques (e.g., HPLC with deuterated solvents) to isolate the target compound and confirm isotopic enrichment via NMR or mass spectrometry .

How does this compound function as a tracer in fatty acid biosynthesis studies?

Basic Research Question
As a deuterated analog of malonic acid, this compound serves as a stable isotopic tracer in metabolic flux analysis.

  • Mechanism : Its incorporation into malonyl-CoA via carboxylation allows tracking of fatty acid elongation.
  • Analytical Validation : LC-MS/MS detects deuterium-labeled intermediates, distinguishing endogenous vs. tracer-derived metabolites. This avoids interference from natural isotope abundance .

What experimental challenges arise when quantifying this compound in fungal fermentation extracts?

Advanced Research Question
Quantification in complex biological matrices involves:

  • Matrix Effects : Co-eluting compounds in fungal extracts (e.g., organic acids) can suppress ionization in MS. Use of isotopically labeled internal standards (e.g., Dipropyl-malonic-¹³C6 Acid) improves accuracy.
  • Low Yield : Fermentation yields of malonic acid derivatives are often <0.1 g/L, necessitating preconcentration steps (e.g., solid-phase extraction) prior to analysis.
  • Method Comparison : Baffled vs. bubbler flask fermentation shows no significant yield differences, but biomass variability requires normalization .

How can researchers resolve contradictions in LDA-based clustering of this compound and related analytes?

Advanced Research Question
Linear Discriminant Analysis (LDA) may fail to distinguish high-concentration clusters (e.g., 2M vs. 3M acetic acid). Mitigation strategies include:

  • Multivariate Calibration : Pairing LDA with PCA to handle non-linear variance in spectral or chromatographic data.
  • Concentration Gradients : Designing experiments with finer concentration intervals (e.g., 0.5M steps) to improve resolution.
  • Validation : Cross-referencing with HCA (Hierarchical Clustering Analysis) to confirm cluster assignments .

What methodologies are recommended for assessing the cytotoxicity of this compound in cell cultures?

Basic Research Question
Standardized cytotoxicity assays include:

  • Dose-Response Curves : Test concentrations from 0.0015–15 mg/mL (24–48 hr exposure).
  • Endpoint Selection : Use WST assays for metabolic activity or live/dead staining for membrane integrity.
  • Controls : Include malonic acid (non-deuterated) to isolate isotope-specific effects. Note that malonic acid itself shows low cytotoxicity up to 15 mg/mL in MG63 cells .

How can researchers optimize decarboxylation reactions involving this compound for valproic acid synthesis?

Advanced Research Question
Deuterated malonic acid derivatives require tailored decarboxylation protocols:

  • Catalyst Selection : Zeolites or acidic resins to absorb CO2 and drive reaction completion.
  • Temperature Control : Avoid excessive heat (>200°C) to prevent deuterium loss.
  • Isotopic Purity Monitoring : Post-reaction analysis via FTIR to confirm retention of deuterium in valproic acid .

What are the limitations of atmospheric particle size analysis for this compound aerosols?

Advanced Research Question
Challenges in aerosol studies include:

  • Doubly Charged Particles : These skew size distribution data. Use dual neutralizers (e.g., Po-210 sources) to equilibrate charge states.
  • Solvent Trapping : Residual solvents in nebulized samples alter hygroscopic growth. Lyophilization pre-treatment minimizes artifacts.
  • CCN Activity : Corrections for collapsed particles require tandem DMA-CCN setups .

How does the metabolic fate of this compound differ from its non-deuterated counterpart?

Advanced Research Question
Deuterium labeling impacts metabolic pathways:

  • Kinetic Isotope Effects : Slower enzymatic processing (e.g., in malonyl-CoA formation) due to C-D bond strength.
  • Tracer Half-Life : Extended detection windows in vivo, useful for longitudinal flux studies.
  • Validation : Compare with ¹³C-labeled analogs to disentangle isotope-specific vs. metabolic effects .

What statistical frameworks are robust for analyzing low-yield this compound production data?

Advanced Research Question
For datasets with yields <0.1 g/L:

  • Non-Parametric Tests : Mann-Whitney U tests to compare fermentation methods (baffled vs. bubbler flasks).
  • Error Propagation Models : Account for variability in biomass measurements (e.g., dry weight ±5%).
  • Bayesian Inference : Estimate posterior probabilities of yield improvements under nutrient supplementation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.